REACTION_SMILES
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[CH2:55]1[O:56][CH2:57][CH2:58][CH2:59]1.[O:41]=[C:42]([O:43][CH:44]([CH3:45])[CH3:46])[N:47]=[N:48][C:49]([O:50][CH:51]([CH3:52])[CH3:53])=[O:54].[OH:1][CH2:2][CH2:3][N:4]1[C:5](=[O:9])[CH2:6][CH2:7][CH2:8]1.[OH:29][N:30]1[C:31](=[O:40])[c:32]2[c:33]([cH:36][cH:37][cH:38][cH:39]2)[C:34]1=[O:35].[c:10]1([P:11]([c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[cH:24][cH:25][cH:26][cH:27][cH:28]1>>[O:1]([CH2:2][CH2:3][N:4]1[C:5](=[O:9])[CH2:6][CH2:7][CH2:8]1)[N:30]1[C:31](=[O:40])[c:32]2[c:33]([cH:36][cH:37][cH:38][cH:39]2)[C:34]1=[O:35]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)OC(=O)N=NC(=O)OC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCN1CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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O=C1CCCN1CCON1C(=O)c2ccccc2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |